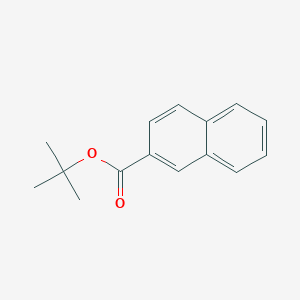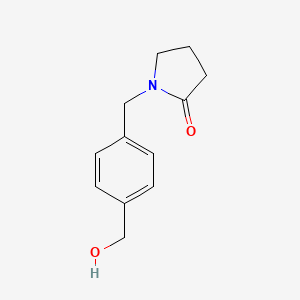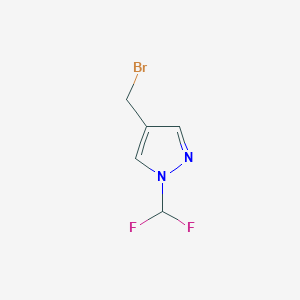![molecular formula C6H4BrN3S B13978816 6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)
6-Bromothieno[3,2-D]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromothieno[3,2-D]pyrimidin-2-amine is a heterocyclic compound that features a thieno[3,2-D]pyrimidine core with a bromine atom at the 6th position and an amine group at the 2nd position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its structural similarity to purines, which are essential components of nucleic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromothieno[3,2-D]pyrimidin-2-amine typically involves multiple steps. One common method starts with the Gewald reaction, which forms 2-aminothiophenes. These intermediates are then subjected to cyclization to form the thieno[3,2-D]pyrimidine core. Bromination is performed to introduce the bromine atom at the 6th position .
Industrial Production Methods
Industrial production of this compound can be scaled up using standard laboratory equipment. The process involves the Gewald reaction, followed by pyrimidone formation, bromination, and chlorination. This method allows for the production of the compound in an overall yield of 49% without the need for chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromothieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Ammonium Formate: Used in the Gewald reaction.
Formamide: Used in the cyclization step.
Bromine: Used for bromination.
Major Products Formed
The major products formed from these reactions include various substituted thieno[3,2-D]pyrimidines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
6-Bromothieno[3,2-D]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Used in the development of new materials and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of 6-Bromothieno[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it acts as an adenosine A2A receptor antagonist, which is relevant for its potential use in treating Parkinson’s disease. The compound’s structural similarity to purines allows it to interact with nucleic acids and enzymes involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-4-chlorothieno[2,3-D]pyrimidine: Similar in structure but with a chlorine atom at the 4th position.
4-N-substituted 6-bromopyrido[2,3-D]pyrimidines: These compounds have a pyrido[2,3-D]pyrimidine core with various substituents at the 4th position.
Uniqueness
6-Bromothieno[3,2-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C6H4BrN3S |
|---|---|
Poids moléculaire |
230.09 g/mol |
Nom IUPAC |
6-bromothieno[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H4BrN3S/c7-5-1-3-4(11-5)2-9-6(8)10-3/h1-2H,(H2,8,9,10) |
Clé InChI |
ODFGRQISYFXGDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC2=CN=C(N=C21)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




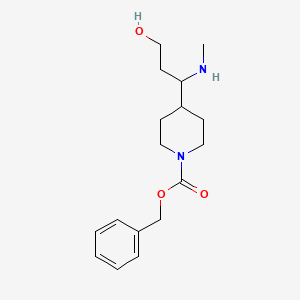
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B13978765.png)
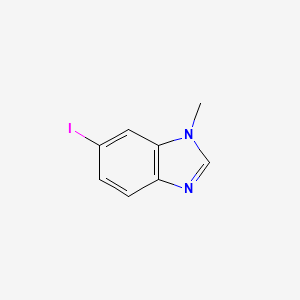

![3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide](/img/structure/B13978780.png)
